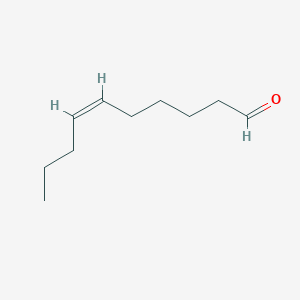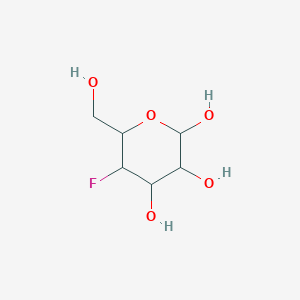
4-Fluoro-4-deoxy-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Fluoro-4-deoxy-D-galactopyranose and its analogs involves nucleophilic displacement reactions, utilizing leaving groups such as (p-bromophenylsulfonyl)oxy and (trifluoromethylsulfonyl)oxy. These syntheses yield various derivatives, including 4-amino, 4-azido, 4-bromo, 4-chloro, 4-fluoro, 4-iodo, and 4-thio derivatives, indicating the versatility of the synthetic methods (Maradufu & Perlin, 1974).
Molecular Structure Analysis
The crystal structure of derivatives such as 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside reveals a triclinic space group with molecules adopting chair conformations. The detailed crystallographic analysis provides insights into the molecular geometry and conformational preferences of these fluorinated sugars (Srikrishnan & An, 1988).
Wissenschaftliche Forschungsanwendungen
1. Modulating Post-Translational Glycosylation of Cells
- Summary of Application: This research focuses on using fluorinated N-acetylglucosamine (F-GlcNAc), such as 4-Fluoro-4-deoxy-D-galactopyranose, to inhibit cell migration, proliferation, or differentiation . It also provides a method of decreasing an amount of HECA-452 epitope on a glycoprotein on a cell .
- Methods of Application: The cell is contacted with a fluorinated N-acetylglucosamine in an amount sufficient to inhibit cell migration, proliferation, or differentiation . The fluorinated N-acetylglucosamine can be administered prior to or after an inflammatory event .
- Results or Outcomes: The amount of the glycoprotein on the cell in the presence of the fluorinated N-acetylglucosamine differs by less than 10%, 5%, or 1% compared to in the absence of the fluorinated N-acetylglucosamine .
2. Synthesis of 4-deoxy-4-fluoroglucosaminides
- Summary of Application: This research presents a convenient method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose .
- Methods of Application: The synthesis involves the fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride .
- Results or Outcomes: The resulting compound was transformed into 1,6-anhydro-3-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-β-D-glucopyranose, which was converted into 3,6-di-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-α-D-glucopyranosyl fluoride by the reaction with HF/Py .
3. Synthesis of Acetylated 3-fluoro, 4-fluoro and 3,4-dideoxy-3,4-difluoro Analogs of D-glucosamine and D-galactosamine
- Summary of Application: This research focuses on the synthesis of acetylated 3-deoxy-3-fluoro, 4-deoxy-4-fluoro and 3,4-dideoxy-3,4-difluoro analogs of D-glucosamine and D-galactosamine .
- Methods of Application: The synthesis is carried out via 1,6-anhydrohexopyranose chemistry .
- Results or Outcomes: The cytotoxicity of the target compounds towards selected cancer cells is determined .
Safety And Hazards
Zukünftige Richtungen
Fluorinated N-acetylglucosamines, such as 4-Fluoro-4-deoxy-D-galactopyranose, have potential applications in inhibiting inflammation in tissues, and could be used in the treatment of conditions such as chronic inflammation, acute inflammation, cutaneous inflammation, psoriasis, inflammatory bowel disease, colitis, or Crohn’s disease .
Eigenschaften
IUPAC Name |
(3R,4R,5R,6R)-5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYONSINSKFAH-SVZMEOIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-deoxy-D-galactopyranose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
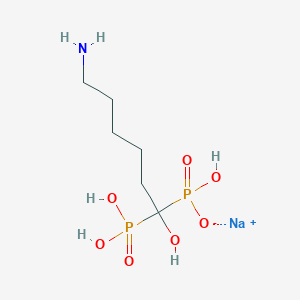
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
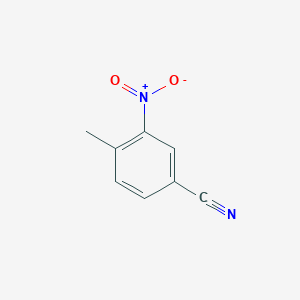
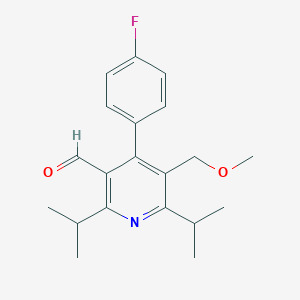
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
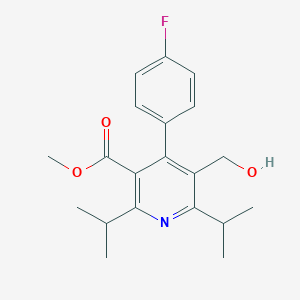
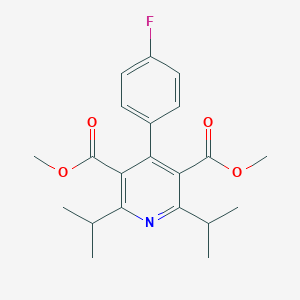
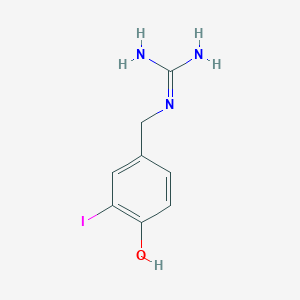
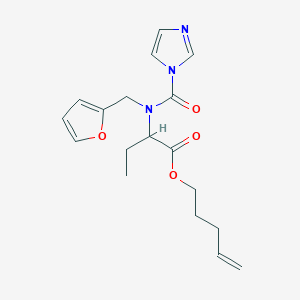
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
